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Compound of Interest

Compound Name: Lactic anhydride

Cat. No.: B1620357

Introduction

Lactic anhydride (CAS No. 97-73-4), systematically known as 2-hydroxypropanoy! 2-
hydroxypropanoate, is a dicarboxylic anhydride derived from lactic acid. With the molecular
formula CeH1005 and a molecular weight of 162.14 g/mol , it serves as a key intermediate in
various chemical syntheses, including the production of polylactic acid (PLA), a biodegradable
polymer with significant applications in medicine and consumer goods.[1][2] Accurate structural
elucidation and purity assessment of lactic anhydride are paramount for its application in
research and industry. This technical guide provides a comprehensive overview of its
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. Due to the chiral centers in lactic anhydride, its NMR spectra can provide
detailed information about its stereochemistry.

1H NMR Data (Predicted)

Experimental *H NMR data for lactic anhydride is not readily available in public spectral
databases. The following data is based on established chemical shift principles for similar

structures.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~45-5.0 Quartet (q) 2H CH
~15-17 Doublet (d) 6H CHs
Broad singlet 2H OH

13C NMR Data (Predicted)

As with *H NMR, experimental 13C NMR data is sparse. The predicted chemical shifts are
based on the expected electronic environments of the carbon atoms.

Chemical Shift (6) ppm Carbon Type Assignment

~170 - 175 C C=0 (Anhydride)

~68 - 72 CH CH-OH

~18-22 CHs CHs
Interpretation

The *H NMR spectrum is expected to show a quartet for the methine proton (CH) due to
coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl
protons (CHs) would appear as a doublet. The hydroxyl (OH) proton signal is typically broad
and its chemical shift can vary depending on solvent, concentration, and temperature.

In the 13C NMR spectrum, three distinct signals are anticipated, corresponding to the carbonyl
carbon of the anhydride, the methine carbon bearing the hydroxyl group, and the methyl

carbon.

Standard Experimental Protocol for NMR

o Sample Preparation: Dissolve approximately 5-10 mg of purified lactic anhydride in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).
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o Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to
ensure sample homogeneity.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Set the spectral width to approximately 12-16 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to approximately 0-220 ppm.
o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are
typically required due to the low natural abundance of 13C.

» Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phasing the spectrum, and referencing it to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The spectrum of lactic anhydride is characterized by the
distinctive absorptions of the anhydride functional group.

Key IR Absorption Bands
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

C=0 Symmetric )
1850 - 1800 Strong Anhydride

Stretch

C=0 Asymmetric ]
1790 - 1740 Strong Anhydride

Stretch
3550 - 3200 Strong, Broad O-H Stretch Alcohol
1300 - 1000 Strong C-O Stretch Anhydride/Alcohol
2990 - 2850 Medium C-H Stretch Alkane

Interpretation

The most prominent features in the IR spectrum of lactic anhydride are the two strong
carbonyl (C=0) stretching bands, which are characteristic of an anhydride functional group.[3]
[4] The higher frequency band corresponds to the symmetric C=0 stretch, while the lower
frequency band is due to the asymmetric stretch.[3] A strong, broad absorption in the region of
3550-3200 cm~t indicates the presence of the hydroxyl (O-H) groups, which are likely involved
in hydrogen bonding. Additionally, a strong C-O stretching absorption is expected in the
fingerprint region (1300-1000 cm~1).[5]

Standard Experimental Protocol for FT-IR

o Sample Preparation (Neat Liquid):

o Place one drop of lactic anhydride onto the surface of a potassium bromide (KBr) or
sodium chloride (NaCl) salt plate.

o Place a second salt plate on top and gently rotate to form a thin, uniform liquid film.
e Sample Preparation (ATR):

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of
the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good
contact.
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e Background Spectrum: Acquire a background spectrum of the clean, empty sample holder
(or clean ATR crystal) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the prepared sample into the spectrometer's sample compartment
and acquire the spectrum.

o Data Acquisition:
o Scan the mid-IR range, typically from 4000 cm~* to 400 cm~1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
o Set the resolution to 4 cm™2.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. Electron lonization (EI) is a common technique that involves bombarding the
molecule with high-energy electrons, leading to ionization and fragmentation.

Key Mass Spectrometry Data (GC-MS)

While a GC-MS spectrum is available in the Wiley Registry, specific fragmentation data is not
publicly detailed.[6][7] The following represents an interpretation of expected fragmentation
patterns for a molecule with the structure of lactic anhydride (MW = 162.14).
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m/z (mass-to-charge ratio)  Proposed Fragment Notes

162 [CeH100s]* e Molecular lon (M*e)

117 [M - COOH]* Loss of a carboxyl group

89 M - CaHsOs]* Cleavage of the anhydride

bond

73 [C3Hs02]* Lactoyl fragment

45 [COOH]* Carboxyl fragment

43 [CHsCOJ]* Acetyl fragment
Interpretation

In an EI mass spectrum, the peak with the highest mass-to-charge ratio typically corresponds
to the molecular ion (M*e), which for lactic anhydride would be at m/z 162. The fragmentation
pattern provides a molecular fingerprint. Common fragmentation pathways for anhydrides and
esters involve cleavage at the C-O bonds. We would expect to see fragments corresponding to
the loss of a carboxyl group (m/z 45) or cleavage of the central anhydride linkage, leading to
lactoyl-type fragments (e.g., m/z 73). The relative abundance of these fragments helps in
confirming the structure.

Standard Experimental Protocol for EI-MS

e Sample Introduction: Introduce a dilute solution of lactic anhydride in a volatile solvent
(e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification.

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the
molecule, forming a positively charged molecular ion (M*e).

o Fragmentation: The high internal energy of the molecular ions causes them to break apart
into smaller, charged fragments and neutral radicals.
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e Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are
accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions
based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of lactic anhydride relies on the integration of data from
multiple spectroscopic techniques. The workflow diagram below illustrates the logical process
of analyzing a sample from preparation to final structure confirmation.

Data Interpretation

Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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